propyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate
Description
Propyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic chromene-derived compound characterized by a benzopyran-4-one (chromen-4-one) core. The structure includes a 7-hydroxy group, a 2-methyl substituent, and a 4-oxo group on the chromene ring. The 3-position of the chromene is linked via an ether bond to a para-substituted benzoate ester (propyl ester). This compound shares structural motifs with flavonoids and coumarin derivatives, which are known for diverse biological activities, including antioxidant and anti-inflammatory properties .
Properties
IUPAC Name |
propyl 4-(7-hydroxy-2-methyl-4-oxochromen-3-yl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-10-24-20(23)13-4-7-15(8-5-13)26-19-12(2)25-17-11-14(21)6-9-16(17)18(19)22/h4-9,11,21H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIVRBVWPSOVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the following steps:
Preparation of 7-hydroxy-4-methylcoumarin: This intermediate can be synthesized by the Pechmann condensation reaction, which involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Etherification: The 7-hydroxy-4-methylcoumarin is then reacted with 4-hydroxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxy derivatives.
Substitution: The hydroxyl group in the chromen-4-one core can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkyl halides and aryl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
-
Anti-inflammatory Effects
- Compounds related to coumarins, including propyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate, have been shown to exhibit anti-inflammatory properties. Research indicates that coumarin derivatives can inhibit the expression of nitric oxide synthase and cyclooxygenase-2 in macrophages, which are critical mediators in inflammatory responses .
-
Antioxidant Activity
- The antioxidant potential of coumarin derivatives has been documented, with studies showing that these compounds can scavenge free radicals and protect cells from oxidative stress. For instance, derivatives like fraxin have demonstrated significant protective effects against hydrogen peroxide-induced damage in cellular models .
- Anticancer Properties
-
Neurological Protection
- There is emerging evidence suggesting that certain coumarin derivatives may offer neuroprotective effects. For example, studies have shown that specific coumarin compounds can improve motor function in models of Parkinson's disease by acting on dopamine receptors and inhibiting monoamine oxidase enzymes .
-
Antifibrotic Effects
- Recent research has highlighted the potential of coumarin derivatives to treat fibrotic diseases. These compounds can inhibit collagen accumulation and other markers associated with fibrosis, making them promising candidates for further development in treating conditions like idiopathic pulmonary fibrosis .
Material Science Applications
- Polymer Chemistry
-
Cosmetic Formulations
- The compound's antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at protecting skin from oxidative damage and improving overall skin health.
Case Study 1: Anti-inflammatory Mechanisms
A study examining the anti-inflammatory effects of various coumarins found that this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests its potential utility in treating inflammatory diseases.
Case Study 2: Neuroprotective Effects
In a preclinical model of Parkinson's disease, a derivative similar to this compound was shown to improve motor function and reduce neurodegeneration markers, indicating a promising avenue for neuroprotective therapies.
Mechanism of Action
The mechanism of action of propyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with various molecular targets and pathways. The chromen-4-one core structure is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in the proliferation of cancer cells, leading to cell cycle arrest and apoptosis. Additionally, its antioxidant properties can help in scavenging free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the chromene core, ester groups, or substituent patterns. Below is a detailed comparison with a closely related compound described in the evidence:
Compound A : Propyl 4-{[7-(2-tert-butoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate (C₂₅H₂₆O₈)
Structural Differences :
- Substituent at 7-position : Compound A features a 2-tert-butoxy-2-oxoethoxy group instead of the 7-hydroxy group in the target compound.
- Ester Group : Both compounds share the propyl benzoate ester at the 3-position of the chromene ring.
Physicochemical Properties :
| Property | Target Compound | Compound A |
|---|---|---|
| Molecular Formula | C₂₀H₁₈O₇ (inferred) | C₂₅H₂₆O₈ |
| Molecular Weight | ~370.35 g/mol (calculated) | 454.47 g/mol |
| Key Functional Groups | 7-hydroxy, 2-methyl, 4-oxo | 7-(tert-butoxy-oxoethoxy), 2-methyl, 4-oxo |
| Solubility (Predicted) | Higher polarity due to free -OH | Lower polarity (bulky tert-butyl group) |
Functional Implications :
Stability : Compound A’s tert-butoxy ester may confer greater hydrolytic stability under acidic or basic conditions, whereas the free -OH group in the target compound could make it more prone to oxidation or metabolic conjugation.
Synthetic Accessibility : The tert-butoxy group in Compound A introduces synthetic complexity due to protection/deprotection steps, whereas the target compound’s hydroxy group simplifies synthesis but requires careful handling to avoid degradation.
Comparison with Other Chromen-4-one Derivatives :
- Methyl vs. Bulkier Substituents : The 2-methyl group in both compounds likely reduces steric hindrance compared to bulkier alkyl chains, favoring binding to hydrophobic pockets in proteins.
- Ester vs. Carboxylic Acid : The propyl ester in both compounds enhances membrane permeability compared to free carboxylic acid analogs, which may improve bioavailability.
Biological Activity
Propyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate, a derivative of chromen-4-one, has attracted attention in pharmacological research due to its potential biological activities. This compound combines a chromenone core with a benzoate ester and has been investigated for various therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H30O6 |
| Molecular Weight | 430.51 g/mol |
| CAS Number | 724741-05-3 |
The biological activity of this compound is attributed to its ability to interact with various biological targets. It is believed to modulate the activity of enzymes involved in inflammatory pathways, potentially inhibiting the production of pro-inflammatory mediators. Additionally, its antioxidant properties may help in scavenging free radicals, contributing to cellular protection against oxidative stress.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of inflammatory cytokines in macrophages, reducing inflammation markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound has been demonstrated through various assays. For example, it effectively scavenges DPPH radicals and reduces oxidative stress in cellular models. These properties make it a candidate for further investigation in diseases characterized by oxidative damage.
Anticancer Properties
Preliminary studies have indicated that propyl 4-[7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yloxy]benzoate exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation in treated cells.
Case Studies
- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry reported that treatment with propyl 4-[7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yloxy]benzoate significantly reduced inflammation in a murine model of arthritis. The compound decreased paw swelling and reduced histological signs of inflammation compared to controls .
- Antioxidant Efficacy : In an experimental model assessing oxidative stress, propyl 4-[7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yloxy]benzoate was found to lower malondialdehyde levels and enhance superoxide dismutase activity, indicating its role as an effective antioxidant .
- Cytotoxicity Against Cancer Cells : A recent investigation demonstrated that the compound induced apoptosis in HeLa cells through the mitochondrial pathway. The study utilized flow cytometry to assess cell viability and apoptosis markers, revealing significant cytotoxicity at micromolar concentrations .
Comparison with Related Compounds
Propyl 4-[7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yloxy]benzoate shares structural similarities with other chromenone derivatives known for their biological activities. For instance:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for propyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate?
- Methodology : The synthesis typically involves esterification or nucleophilic substitution. For example, coupling chromenol derivatives with activated benzoic acid esters under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, ester carbonyl at δ ~170 ppm in ¹³C NMR) .
- X-ray crystallography : Resolve crystal lattice parameters (e.g., monoclinic system, space group P2₁/c) to confirm stereochemistry .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for ester and chromenone groups) .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodology :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
- Disposal : Neutralize with 10% NaOH solution before incineration by licensed facilities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodology :
- Design of Experiments (DoE) : Vary solvents (DMF vs. THF), catalysts (e.g., DMAP), and temperature gradients. Use ANOVA to identify significant factors .
- Kinetic Studies : Monitor reaction intermediates via in situ FT-IR or HPLC to adjust stoichiometry (e.g., 1.2:1 chromenol:benzoate ratio) .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?
- Methodology :
- Data Triangulation : Cross-validate NMR/IR with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ at m/z 370.4) .
- Crystallographic Refinement : Re-analyze X-ray data with software like SHELXL, adjusting thermal parameters for disordered regions (e.g., propyl chain flexibility) .
Q. What strategies are effective for evaluating biological activity in vitro?
- Methodology :
- Enzyme Assays : Test inhibition of cyclooxygenase-2 (COX-2) at 10–100 µM concentrations in PBS buffer (pH 7.4) with fluorescence readouts .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations via nonlinear regression .
Q. How can computational modeling predict interactions with biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Optimize force fields for chromenone-oxybenzoate conformers .
- DFT Calculations : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to assess redox activity using Gaussian 16 at B3LYP/6-31G(d) level .
Q. What methods assess environmental stability and degradation pathways?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
